molecular formula C7H6N4O3 B13831201 methyl 6-oxo-3H-purine-9-carboxylate

methyl 6-oxo-3H-purine-9-carboxylate

Cat. No.: B13831201
M. Wt: 194.15 g/mol
InChI Key: GBLXVTXYQUGVRC-UHFFFAOYSA-N
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Description

Methyl 6-oxo-3H-purine-9-carboxylate is a purine derivative featuring a methyl ester group at the 9-position and an oxo (keto) group at the 6-position. The compound’s purine core enables hydrogen bonding and metal coordination, while the ester group enhances lipophilicity, influencing solubility and reactivity .

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 6-oxo-1H-purine-9-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12)

InChI Key

GBLXVTXYQUGVRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=NC2=C1N=CNC2=O

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-oxo-3H-purine-9-carboxylate typically involves the reaction of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various reagents. One common method includes converting the starting material into a diazonium salt, followed by subsequent reactions with phenol, naphthalen-2-ol, or other aromatic compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-oxo-3H-purine-9-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-oxo-3H-purine-9-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: This compound is studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound’s anticancer activity is attributed to its ability to interfere with the folate-dependent purine and pyrimidine synthesis pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between methyl 6-oxo-3H-purine-9-carboxylate and related compounds:

Compound Name Core Structure Substituents Key Applications/Properties References
This compound Purine 6-oxo, 9-methyl ester Potential metal coordination, drug design
6-Oxo-9-deazapurine (9dhx) Deazapurine 6-oxo, no ester Copper(II) complex formation
6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine Purine 6-chloro, 9-(methoxynaphthylethyl) Anticancer/antiviral candidate
(R)-Ethyl 9-(2-methoxyphenyl)-8-oxo-purine-6-carboxylate Purine 8-oxo, 9-aryl, 6-ethyl ester Kinase inhibition, medicinal chemistry
Methyl 6-oxohexanoate Linear aliphatic 6-oxo, methyl ester Industrial synthesis, flavorants

Coordination Chemistry

  • 9dhx-Copper Complexes: 9dhx forms [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] in aqueous media and [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O in methanol, demonstrating pH- and solvent-dependent coordination modes. The 6-oxo group acts as a binding site, while the absence of an ester group limits steric hindrance .
  • Hypothetical Coordination of this compound : The 6-oxo group could similarly coordinate metals, but the 9-methyl ester may reduce binding affinity compared to 9dhx due to steric or electronic effects.

Spectroscopic Characterization

  • 9dhx : Characterized via FT-IR, NMR, and X-ray crystallography. The 6-oxo group exhibits a strong IR absorption near 1680 cm⁻¹, while NMR confirms tautomeric forms .
  • Methyl Esters : Methyl groups in esters (e.g., methyl shikimate) show distinct ¹H NMR signals at δ 3.6–3.8 ppm and ¹³C signals near δ 50–55 ppm .

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